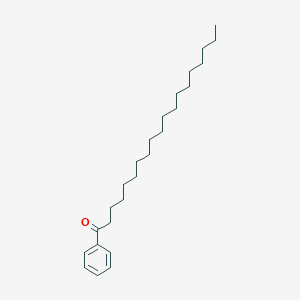

Nonadecanophenone

Description

Properties

IUPAC Name |

1-phenylnonadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRNRBSHQDWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405305 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103044-68-4 | |

| Record name | Nonadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nonadecanophenone chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Nonadecanophenone

Introduction: Defining the Target Molecule

The term "nonadecanophenone" suggests a chemical structure comprising a 19-carbon aliphatic chain (nonadecane) and a phenyl ketone (phenone) moiety. Based on IUPAC nomenclature, this points to a family of isomers, with the most probable candidate being 1-phenylnonadecan-1-one . This guide will focus on this isomer as the primary subject. Long-chain ketones are significant structural motifs in bioactive compounds and industrial chemicals, making their precise characterization a critical task for researchers and developers.[1]

This document provides a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals on the elucidation of the structure and properties of nonadecanophenone. We will proceed with a logical workflow, demonstrating how a combination of modern analytical techniques can be used to build an unassailable structural proof, from determining the molecular formula to mapping the precise connectivity of every atom.

Part 1: Core Physicochemical and Spectroscopic Properties

A foundational step in characterizing any new compound is to determine its fundamental physicochemical properties and to predict its spectroscopic signatures. This data provides the initial framework for all subsequent structural analysis.

Predicted Physicochemical Data

For a molecule like 1-phenylnonadecan-1-one, many properties can be predicted based on its constituent parts: a long, nonpolar alkyl chain and a moderately polar aryl ketone head.

| Property | Predicted Value / Observation | Rationale & Comparative Data |

| Molecular Formula | C₂₅H₄₂O | Derived from a C₁₉H₃₉ alkyl chain attached to a C₆H₅CO- group. |

| Molecular Weight | 358.61 g/mol | Calculated from the molecular formula. For comparison, the related C19 aliphatic ketone, 10-nonadecanone, has a molecular weight of 282.50 g/mol .[2] |

| Physical State | Waxy Solid at STP | Long-chain hydrocarbons and ketones are typically waxy solids due to significant van der Waals forces. |

| Melting Point | 60-70 °C (Estimate) | Similar long-chain functionalized alkanes, like 1-nonadecanol, have melting points in the 60-61 °C range.[3] The bulky phenyl group may slightly alter crystal packing. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexanes, chloroform, ethyl acetate). | The dominant C25 hydrocarbon backbone dictates its nonpolar character. |

| UV-Vis λmax | ~240 nm, ~280 nm | Expected absorptions for a benzoyl chromophore. |

Part 2: A Validated Workflow for Structure Elucidation

The unambiguous determination of a novel chemical structure is a systematic process. Each analytical step provides a layer of evidence, and together, they form a self-validating system. This section details the causality behind the experimental choices for elucidating the structure of nonadecanophenone.

Caption: Overall workflow for the structure elucidation of nonadecanophenone.

Step 1. High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: Before attempting to build the structure, we must know the exact elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.[4][5]

Expected Results for 1-Phenylnonadecan-1-one:

-

Molecular Ion [M+H]⁺: An exact mass of 359.3290 (for C₂₅H₄₃O⁺). This precision is crucial to distinguish it from other potential formulas.

-

Key Fragmentation Patterns: The power of mass spectrometry also lies in its fragmentation, which provides initial structural clues.[6]

-

Acylium Ion: A prominent peak at m/z 105.0335 , corresponding to the [C₆H₅CO]⁺ fragment. This is a classic indicator of a benzoyl moiety.

-

Benzylic Ion: A peak at m/z 77.0391 , corresponding to the phenyl cation [C₆H₅]⁺.

-

Alkyl Chain Fragmentation: A series of losses corresponding to fragments of the C₁₈H₃₇ alkyl chain.

-

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[7]

-

Instrumentation: Utilize a Liquid Chromatography system coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: Set to >60,000 to ensure accurate mass measurement.

-

Data Analysis: Use software to calculate the elemental composition from the exact mass of the parent ion.

-

Step 2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For nonadecanophenone, we are looking for definitive evidence of the ketone carbonyl group and the distinction between aromatic and aliphatic C-H bonds.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Nonadecanophenone |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl group. |

| 2955-2850 | Aliphatic C-H Stretch | Strong bands confirming the long alkyl chain. |

| ~1685 | C=O Stretch (Aryl Ketone) | A strong, sharp peak characteristic of a carbonyl group conjugated with an aromatic ring.[8] This is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to resonance. |

| ~1600, 1450 | Aromatic C=C Stretch | Confirms the benzene ring. |

| ~1465 | CH₂ Scissoring | Further evidence of the methylene groups in the alkyl chain.[9] |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O signals.

Step 3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, number, and connectivity of every hydrogen and carbon atom.[10] A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Caption: Logical flow of NMR experiments for complete structure determination.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: The solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.

A. ¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment reveals every unique carbon environment in the molecule.

-

Expected Chemical Shifts (δ) in ppm:

-

~200 ppm: The ketone carbonyl carbon (C=O). This downfield shift is highly characteristic.[11][12]

-

128-137 ppm: Six signals for the aromatic carbons of the phenyl ring. The carbon directly attached to the carbonyl (ipso-carbon) will be near 137 ppm, while the others will be in the 128-133 ppm range.

-

~38 ppm: The methylene (CH₂) carbon alpha to the carbonyl group.

-

22-32 ppm: A cluster of signals for the bulk of the aliphatic chain methylene carbons.

-

~14 ppm: The terminal methyl (CH₃) carbon at the end of the alkyl chain.[13]

-

B. ¹H NMR Spectroscopy: The Proton Environment

This spectrum provides information on the electronic environment and neighboring protons for each set of hydrogens.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

7.95-8.05 ppm (doublet of doublets, 2H): Protons ortho to the carbonyl group on the phenyl ring.

-

7.40-7.60 ppm (multiplet, 3H): Protons meta and para to the carbonyl group.

-

~2.95 ppm (triplet, 2H): Protons on the methylene group alpha to the carbonyl (—CH₂—CO—). They are deshielded by the carbonyl and split into a triplet by the adjacent CH₂ group.

-

~1.70 ppm (multiplet, 2H): Protons on the methylene group beta to the carbonyl.

-

~1.25 ppm (broad multiplet, ~30H): A large, overlapping signal for the remaining 15 methylene groups of the long alkyl chain.

-

0.88 ppm (triplet, 3H): Protons of the terminal methyl group, split into a triplet by the adjacent CH₂ group.[14]

-

C. 2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, effectively allowing one to "walk" along the alkyl chain. A strong correlation will be seen between the alpha-protons (~2.95 ppm) and the beta-protons (~1.70 ppm), and sequentially down the chain to the terminal methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton signal directly to the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.95 ppm will show a cross-peak with the carbon signal at ~38 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away.

-

Crucial Correlation 1: A cross-peak between the ortho-protons of the phenyl ring (~7.95 ppm) and the carbonyl carbon (~200 ppm). This definitively proves the phenyl ring is attached to the ketone.

-

Crucial Correlation 2: A cross-peak between the alpha-methylene protons (~2.95 ppm) and the carbonyl carbon (~200 ppm). This proves the nonadecane chain is attached to the other side of the ketone.

-

These two correlations, taken together, unambiguously confirm the 1-phenylnonadecan-1-one structure.

-

Summary and Conclusion

The structural elucidation of nonadecanophenone is a prime example of the modern, multi-technique approach to chemical characterization. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and self-validating structural proof can be established. HRMS provides the exact molecular formula, FTIR confirms the essential functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. This rigorous workflow ensures the highest level of scientific integrity and is an essential process in research, discovery, and development.

References

-

ResearchGate. Synthesis of long-chain ketones and aldehydes. [Link]

- Payne, M. M., et al. (2011). Synthesis and Structural Characterization of Crystalline Nonacenes.

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product. [Link]

-

The Organic Chemistry Tutor. (2023). Structure Elucidation of Organic Compounds. YouTube. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

NIST. 10-Nonadecanone. NIST WebBook. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Hidayat, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Louis, A., & Lakshmanan, J. (2022). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal. Journal of Minerals and Materials Characterization and Engineering. [Link]

-

Michigan State University. Aldehydes and Ketones. [Link]

- Hanson, J. R. (2015).

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

The Organic Chemistry Tutor. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. YouTube. [Link]

- Urgel, J. I., et al. (2025). On‐Surface Synthesis and Characterization of Tetraazanonacene. Angewandte Chemie.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031409). [Link]

-

A Level Chemistry. (2020). Interpreting Mass Spectra. YouTube. [Link]

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Wikipedia. Ketone. [Link]

-

MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy. [Link]

-

NIST. 1-Nonadecene. NIST WebBook. [Link]

- Mol, C. D. (2011).

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. 10-Nonadecanone. NIST WebBook. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

- Simaremare, A., et al. (2014). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 14.9: Aldehydes and Ketones- Structure and Names. [Link]

- Singh, J., et al. (2023).

-

ResearchGate. FTIR spectra for nonneutralized films. [Link]

-

Chemistry Stack Exchange. How to identify an unknown compound with spectroscopic data?. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

- Jetter, R., & Kunst, L. (2008). FTIR spectroscopy of synthesized racemic nonacosan-10-ol. NIH Public Access.

-

The Organic Chemistry Tutor. (2024). Mastering Aldehydes and Ketones: Structure, Nomenclature, and Synthesis. YouTube. [Link]

-

ResearchGate. Synthesis and characterization of the non-isocyanate poly(carbonate-urethane)s. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10-Nonadecanone [webbook.nist.gov]

- 3. 1454-84-8 CAS MSDS (1-NONADECANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

1-phenyl-1-nonadecanone synthesis from benzene and nonadecanoyl chloride

An In-depth Technical Guide to the Synthesis of 1-phenyl-1-nonadecanone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-nonadecanone, a long-chain aryl ketone, through the Friedel-Crafts acylation of benzene with nonadecanoyl chloride. Long-chain aryl ketones are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various functionalized molecules, including certain long-chain arylpiperazine derivatives which are of interest in drug development.[1][2] This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, discusses process optimization and troubleshooting, and outlines critical safety considerations. The content is tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven guidance.

Theoretical Background: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This electrophilic aromatic substitution reaction is the method of choice for synthesizing aryl ketones due to its reliability and high yields.[3]

The Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.[5] This ion is the key electrophile in the reaction.

Step 2: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the stable aromatic ring and releases the Lewis acid catalyst, along with hydrochloric acid (HCl) as a byproduct.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Key Advantages and Limitations

Advantages over Friedel-Crafts Alkylation:

-

No Carbocation Rearrangements: The acylium ion is resonance-stabilized, preventing the rearrangements that often plague Friedel-Crafts alkylations.[5][6]

-

Avoidance of Polyacylation: The product of the reaction, an aryl ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further acylation.[3] This allows for the synthesis of monoacylated products.

Limitations:

-

Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid catalyst is often required. This is because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive.[3] An aqueous workup is necessary to decompose this complex and isolate the product.[7]

-

Substrate Scope: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[5]

-

Catalyst Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture and will hydrolyze violently.[8] All reagents and equipment must be scrupulously dry.

Precursor Synthesis: Nonadecanoyl Chloride

The acylating agent, nonadecanoyl chloride, is not typically available commercially and must be synthesized from its corresponding carboxylic acid, nonadecanoic acid. This is a standard conversion in organic synthesis.

Method Selection

Carboxylic acids can be converted to acid chlorides using several chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and oxalyl chloride.[9] Thionyl chloride is a common and effective choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[10] Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate the reaction with thionyl chloride or oxalyl chloride.[11][12]

Protocol: Nonadecanoic Acid to Nonadecanoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).

-

Reagents: Charge the flask with nonadecanoic acid (1.0 eq). Add an excess of thionyl chloride (e.g., 1.5-2.0 eq) either neat or in an inert solvent like toluene.[9][10]

-

Reaction: Add a catalytic amount of DMF (1-2 drops). Heat the mixture gently under reflux until the evolution of gas ceases (typically 2-4 hours).

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude nonadecanoyl chloride is often of sufficient purity to be used directly in the subsequent Friedel-Crafts reaction.

Experimental Protocol: Synthesis of 1-phenyl-1-nonadecanone

This protocol outlines the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 mol | Must be fresh, high-purity, and handled under inert atmosphere. |

| Benzene | 78.11 | 150 mL | ~1.7 mol | Reagent grade, anhydrous. Used as both reactant and solvent. |

| Nonadecanoyl Chloride | 316.94 | 63.4 g | 0.20 mol | Freshly prepared and anhydrous. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, for transfer. |

| Hydrochloric Acid (HCl) | 36.46 | ~150 mL | - | 6M aqueous solution. |

| Crushed Ice | - | ~500 g | - | For workup. |

| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and benzene (100 mL). Cool the stirred suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve the nonadecanoyl chloride (63.4 g) in anhydrous benzene or dichloromethane (50 mL) and load it into the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over a period of 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Hydrogen chloride gas will be evolved during the addition.[13]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 2-3 hours to ensure the reaction goes to completion.[13]

-

Work-up and Quenching: Cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 6M hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic and will release large volumes of HCl gas. Perform this in an efficient fume hood.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer contains the product. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-phenyl-1-nonadecanone.

-

Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Caption: Overall experimental workflow for synthesis.

Safety Considerations

This synthesis involves several highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.[14]

| Chemical | Key Hazards | Recommended PPE | First Aid Measures |

| Benzene | Highly flammable. Carcinogen, mutagen, and reproductive toxin.[15] | Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat. Work exclusively in a certified chemical fume hood.[16] | Skin: Remove contaminated clothing, wash with soap and water for 15-20 mins.[16] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15] |

| Aluminum Chloride | Reacts violently with water to produce heat and toxic HCl gas.[8] Causes severe skin and eye burns. | Heavy-duty gloves, chemical splash goggles, face shield, lab coat. Handle in a glove box or under an inert atmosphere.[17] | Skin/Eyes: Brush off excess solid, then flush with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[8] Ingestion: Do not induce vomiting. |

| Nonadecanoyl Chloride | Corrosive. Reacts with moisture to form HCl. Causes severe burns. Pungent odor.[18] | Chemical resistant gloves, splash goggles, face shield, lab coat. Handle in a fume hood. | Skin/Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention. |

| Thionyl Chloride | Toxic and corrosive. Reacts with water to release HCl and SO₂. Lachrymator. | Chemical resistant gloves, splash goggles, face shield, lab coat. Handle in a fume hood. | Skin/Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention. Inhalation: Move to fresh air. |

Characterization of 1-phenyl-1-nonadecanone

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the phenyl group and the aliphatic protons of the long nonadecyl chain. ¹³C NMR will show a distinct peak for the carbonyl carbon around 190-200 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be present around 1685 cm⁻¹.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (358.61 g/mol ).[19]

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.

References

-

Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018-05-07). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from YouTube. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Khan Academy. Friedel-Crafts acylation. Retrieved from Khan Academy. [Link]

-

Chemistry LibreTexts. (2023-01-22). Friedel-Crafts Acylation. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

-

Clark, J. The reaction of acyl chlorides with benzene. Retrieved from Chemguide. [Link]

- Google Patents. US6770783B1 - Method for producing acid chlorides.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from NJ.gov. [Link]

-

ResearchGate. Synthesis of long-chain ketones and aldehydes. Retrieved from ResearchGate. [Link]

-

ACS Chemical Neuroscience. (2021-04-01). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from ACS Publications. [Link]

-

ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from ACS Publications. [Link]

-

HSE Training. (2024-02-20). Working Safely With Benzene. Retrieved from HSE Training. [Link]

-

University of Bari Aldo Moro. (2021-06-16). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from Uniba.it. [Link]

-

Organic Syntheses. Oleoyl chloride. Retrieved from Organic Syntheses. [Link]

-

YouTube. (2022-02-21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from YouTube. [Link]

-

ResearchGate. (2025-08-06). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from ResearchGate. [Link]

-

MDPI. Structural Characteristics and Direct Liquefaction Performance of Macerals in Yili Coal from Xinjiang. Retrieved from MDPI. [Link]

-

Wikipedia. Ketone. Retrieved from Wikipedia. [Link]

-

ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from ResearchGate. [Link]

-

Human Metabolome Database. Showing metabocard for 1-Phenyl-1-propanone (HMDB0032623). Retrieved from HMDB. [Link]

- Google Patents. CN1225449C - Method for producing acid chlorides.

-

ResearchGate. Synthesis of α-hydroxycyclohexyl phenyl ketone. Retrieved from ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. nj.gov [nj.gov]

- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. CN1225449C - Method for producing acid chlorides - Google Patents [patents.google.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. CCOHS: Benzene [ccohs.ca]

- 17. southwest.tn.edu [southwest.tn.edu]

- 18. medchemexpress.com [medchemexpress.com]

- 19. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Solubility and Stability of Nonadecanophenone for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Nonadecanophenone

In the realm of pharmaceutical sciences and organic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides a comprehensive technical overview of the solubility and stability of Nonadecanophenone (C₂₅H₄₂O), a long-chain alkyl phenyl ketone. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, offering not only collated data but also the underlying scientific principles and practical methodologies for its handling and analysis. While direct experimental data for Nonadecanophenone is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds and established chemical principles to provide robust estimations and validated protocols.

Section 1: Physicochemical Profile of Nonadecanophenone

Nonadecanophenone, also known as octadecyl phenyl ketone, is a solid, white crystalline substance with a melting point of approximately 65°C. Its structure, featuring a long C18 alkyl chain attached to a phenyl ketone moiety, dictates its physicochemical behavior. The long, nonpolar alkyl chain renders the molecule largely lipophilic, while the phenyl ketone group introduces a degree of polarity and potential for specific chemical interactions.

| Property | Value | Source |

| Chemical Name | Nonadecanophenone | - |

| Synonyms | Octadecyl Phenyl Ketone | - |

| CAS Number | 103044-68-4 | - |

| Molecular Formula | C₂₅H₄₂O | - |

| Molecular Weight | 358.61 g/mol | - |

| Physical State | Solid | - |

| Appearance | White crystalline powder | - |

| Melting Point | ~65 °C | - |

Section 2: Solubility Profile in Common Organic Solvents

Estimated Solubility of Nonadecanophenone at Ambient Temperature

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | High | Nonpolar solvent, interacts favorably with the long alkyl chain. |

| Toluene | 2.4 | High | Aromatic solvent, interacts well with the phenyl group. |

| Dichloromethane | 3.1 | High | Moderately polar, effective at solvating both polar and nonpolar moieties. |

| Chloroform | 4.1 | High | Similar to dichloromethane, a good general solvent for organic compounds. |

| Ethyl Acetate | 4.4 | Moderate to High | Ester solvent with moderate polarity, expected to be a good solvent.[1] |

| Acetone | 5.1 | Moderate | A more polar ketone, solubility may be slightly reduced compared to less polar solvents.[1] |

| Ethanol | 4.3 | Low to Moderate | A polar protic solvent, the long alkyl chain will limit solubility.[1] |

| Methanol | 5.1 | Low | Highly polar protic solvent, significant energetic penalty for solvating the long alkyl chain.[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar aprotic solvent, unlikely to be a good solvent for a largely nonpolar molecule. |

| Water | 10.2 | Very Low/Insoluble | The hydrophobic effect of the long alkyl chain will dominate, leading to negligible solubility.[2] |

Experimental Protocol for Determining Equilibrium Solubility

This protocol outlines a standardized method for experimentally determining the equilibrium solubility of Nonadecanophenone in a given solvent.

Materials:

-

Nonadecanophenone (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Nonadecanophenone to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of Nonadecanophenone in the filtered solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of Nonadecanophenone in the same solvent should be used for accurate quantification.

-

Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven and weigh the remaining solid.

-

Section 3: Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. Ketones are generally considered to be chemically stable functional groups. However, under certain conditions, Nonadecanophenone may be susceptible to degradation.[3][4]

Chemical Stability

-

Oxidative Stability: Ketones are relatively resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. However, strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, could potentially lead to oxidative cleavage of the alkyl chain or reactions at the benzylic position.[5]

-

Hydrolytic Stability: The ketone functional group is generally stable to hydrolysis under neutral pH conditions. In highly acidic or basic conditions, reversible hydration to a geminal diol can occur, but the equilibrium typically favors the ketone.[6][7][8][9] The long alkyl chain is hydrolytically stable.

Photostability

Aromatic ketones, such as the benzophenone moiety in Nonadecanophenone, can absorb UV radiation and undergo photochemical reactions.[10][11][12][13] The primary photochemical processes for aromatic ketones are photoreduction and photoaddition reactions. In the presence of hydrogen donors, the excited triplet state of the ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then undergo further reactions.

Potential Degradation Pathways

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][14]

Materials:

-

Nonadecanophenone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis light chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Acidic Hydrolysis: Dissolve Nonadecanophenone in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Dissolve Nonadecanophenone in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve Nonadecanophenone in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose solid Nonadecanophenone to dry heat in an oven (e.g., at 80 °C) for a defined period.

-

Photodegradation: Expose a solution of Nonadecanophenone and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the homogeneity of peaks, while an MS detector is invaluable for the identification of degradation products.

Section 4: Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of Nonadecanophenone and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of Nonadecanophenone due to its high resolution, sensitivity, and versatility.

-

Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar compounds like Nonadecanophenone.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed.

-

Detection: UV detection at a wavelength where the phenyl ketone chromophore absorbs (typically around 245 nm) is a straightforward approach. For stability studies, a PDA detector is recommended to monitor for co-eluting impurities. Mass spectrometry (LC-MS) can be used for definitive identification of unknown degradation products.[15]

Purity Assessment

The purity of Nonadecanophenone can be assessed using the developed HPLC method by calculating the area percentage of the main peak relative to the total peak area. For the identification and quantification of specific impurities, reference standards of those impurities would be required.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of Nonadecanophenone, grounded in established scientific principles and practical experimental protocols. While specific experimental data for this compound is limited, the information presented herein, based on the behavior of structurally similar molecules and general chemical principles, offers a solid foundation for researchers and drug development professionals. The provided methodologies for determining solubility and conducting stability studies are robust and can be readily implemented to generate the specific data required for any given application. A thorough understanding and experimental verification of these properties are essential for the successful development and application of Nonadedanophenone in any scientific or industrial setting.

References

-

(2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

-

(2017). Forced Degradation Studies. ResearchGate. [Link]

-

Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

-

(2018). Long-chain alkyl acids, esters, ketones and alcohols identified from the ethanolic extracts of Acalypha wilkesiana ‘Godseffiana’ Muell Arg. (Euphorbiaceae) leaves, stem bark and root bark by GC-MS. ResearchGate. [Link]

-

(2011). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 37(1), 5. [Link]

-

(2019). Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]

-

(1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

-

(2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

-

(2023). Comparative Lipidomics Unveils Species-Specific Lipid Signatures in Three Zanthoxylum Species. MDPI. [Link]

-

Methyl phenyl ketone. ChemBK. [Link]

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

-

(2011). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non - ideal Solution Models. ResearchGate. [Link]

-

(2023). Update on Measuring Ketones. Clinical Diabetes, 41(1), 115-125. [Link]

- (2012). Process for purifying noroxymorphone compounds.

-

(2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Quora. [Link]

-

(2018). Laboratory Analysis in the Diagnosis and Management of Diabetes Mellitus. American Association for Clinical Chemistry. [Link]

-

(2018). What does the hydrolysis of ketones yield? Quora. [Link]

-

(2016). Forced Degradation Studies. MedCrave online. [Link]

-

(2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

-

(2015). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. IEEE. [Link]

-

(2012). Hydrolytic Stability of Hydrazones and Oximes. ACS Medicinal Chemistry Letters, 3(3), 238-241. [Link]

-

Solubility Data Series. IUPAC | International Union of Pure and Applied Chemistry. [Link]

-

(1970). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

-

(2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

(2021). Ketones: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

(2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

-

(2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

-

(2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. [Link]

-

(2024). Therapeutic Potentials and Encapsulation Strategies of Essential Oils. MDPI. [Link]

-

(2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. [Link]

-

(2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. YouTube. [Link]

-

(2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]

-

(2018). An overview on Common Organic Solvents and their Toxicity Abstract. ResearchGate. [Link]

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. mdpi.com [mdpi.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. researchgate.net [researchgate.net]

The Emergence of Long-Chain Alkyl Phenyl Ketones in Advanced Material Science

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on Synthesis, Self-Assembly, and Next-Generation Applications

Abstract

Long-chain alkyl phenyl ketones represent a versatile class of organic molecules poised to make significant impacts across material science. Characterized by a polar aromatic ketone head and a nonpolar, flexible long alkyl tail, these amphiphilic structures are not merely synthetic curiosities but are foundational building blocks for a diverse array of functional materials. Their unique duality allows for the design of materials with tunable properties, driving innovations in liquid crystals, responsive polymers, and sophisticated nanomaterials. This guide provides a comprehensive overview of the core chemistry, synthesis protocols, and emergent applications of these compounds. We delve into the causal relationships between molecular architecture and macroscopic properties, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in material and drug development.

Foundational Principles: The Molecular Architecture of Functionality

The defining characteristic of a long-chain alkyl phenyl ketone is its amphiphilic nature. The molecule consists of two distinct moieties:

-

The Phenyl Ketone Head Group: This region is rigid, polar, and chemically active. The carbonyl group (C=O) is a hydrogen bond acceptor, making this end hydrophilic and capable of strong intermolecular interactions.[1][2] Its aromaticity provides thermal stability and a platform for further functionalization through electrophilic aromatic substitution.[3]

-

The Long-Chain Alkyl Tail: This is a nonpolar, flexible hydrocarbon chain (typically CnH2n+1 where n > 4). This moiety is hydrophobic and drives molecular organization through van der Waals forces and the hydrophobic effect.

This structural duality is the primary determinant of their material properties. The length of the alkyl chain, in particular, is a critical design parameter. Increasing chain length generally enhances the tendency for self-assembly and can induce or modify liquid crystalline phases by altering the balance between polar and nonpolar interactions.[4][5]

Key Physicochemical Properties

| Property | Influence of Molecular Structure | Potential Impact in Materials |

| Amphiphilicity | Governed by the distinct polar head and nonpolar tail. | Drives self-assembly into micelles, vesicles, or monolayers. Essential for surfactants and nanoparticle stabilizers. |

| Liquid Crystallinity | Arises from the shape anisotropy and intermolecular forces. Chain length dictates the type of mesophase (e.g., smectic, nematic) and transition temperatures.[4] | Applications in displays, sensors, and smart materials that respond to external stimuli like temperature or electric fields.[6] |

| Solubility | Generally soluble in organic solvents. Solubility can be tuned by altering the alkyl chain length.[7] | Crucial for solution-based processing and fabrication of thin films and composite materials. |

| Thermal Stability | The aromatic phenyl group imparts good thermal resistance. | Enables use in applications requiring high-temperature processing or operation. |

| Reactivity | The carbonyl group and the aromatic ring are sites for further chemical modification.[8][9] | Allows for covalent integration into polymer chains or attachment of other functional groups. |

Synthesis and Characterization: From Blueprint to Material

The most reliable and widely used method for synthesizing aryl ketones is the Friedel-Crafts Acylation .[10][11] This electrophilic aromatic substitution reaction provides a direct route to forming the C-C bond between the aromatic ring and the acyl group.

Causality in Synthesis: Why Friedel-Crafts Acylation?

The choice of Friedel-Crafts acylation is deliberate due to its high efficiency and control. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, ensuring the linear alkyl chain remains intact.[3] Furthermore, the deactivating effect of the resulting ketone group prevents poly-acylation, leading to a cleaner, monosubstituted product which is crucial for predictable self-assembly and material properties.[10]

Experimental Protocol: Synthesis of 1-Phenyl-1-dodecanone (Laurophenone)

This protocol details a representative synthesis. The choice of a 12-carbon chain (dodecanoyl) provides a good balance of hydrophobicity and manageable solubility for demonstrating key material properties.

Materials:

-

Benzene (anhydrous)

-

Dodecanoyl chloride (lauroyl chloride)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler. Maintain an inert atmosphere with a slow stream of dry nitrogen throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath. Rationale: Pre-cooling and maintaining an inert atmosphere are critical to prevent deactivation of the Lewis acid catalyst by atmospheric moisture.

-

Acyl Chloride Addition: Dissolve dodecanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Rationale: Slow addition controls the exothermic reaction and prevents side reactions.

-

Benzene Addition: Add anhydrous benzene (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl. Rationale: This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to yield pure 1-phenyl-1-dodecanone as a white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and determine the melting point.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 1-phenyl-1-dodecanone.

Applications in Liquid Crystal Technology

The rod-like shape and amphiphilic character of long-chain alkyl phenyl ketones make them excellent candidates for forming liquid crystal (LC) phases.[4] LCs are states of matter intermediate between crystalline solids and isotropic liquids, exhibiting long-range orientational order.

The Role of the Alkyl Chain in Mesophase Formation

The length of the alkyl tail is a dominant factor in determining the type and stability of the liquid crystalline phase (mesophase).[5]

-

Short Chains (n < 6): Molecules may not have sufficient anisotropy to form stable LC phases and may transition directly from solid to isotropic liquid.

-

Intermediate Chains (6 ≤ n ≤ 10): Often exhibit nematic phases, where molecules have long-range orientational order but no positional order.

-

Long Chains (n > 10): Tend to form smectic phases, which are more ordered. In smectic phases, molecules are arranged in layers, showing both orientational and some degree of positional order.[4]

As the alkyl chain length increases, the clearing point (the temperature of transition to the isotropic liquid phase) generally increases due to stronger van der Waals interactions.[5] This tunability is paramount for designing LC materials for specific operating temperature ranges, such as in displays and sensors.[4][12]

Self-Assembly and Surface Modification

The innate drive of these amphiphilic molecules to minimize unfavorable interactions between their hydrophobic tails and a polar environment (or vice-versa) leads to spontaneous self-assembly. This behavior can be harnessed to create highly ordered structures at interfaces.

Formation of Self-Assembled Monolayers (SAMs)

On polar substrates like silica or metal oxides, long-chain alkyl phenyl ketones can form self-assembled monolayers (SAMs). The polar phenyl ketone head group adsorbs onto the substrate surface, while the hydrophobic alkyl tails orient themselves away from the surface, creating a dense, ordered layer.[13] This process can dramatically alter the surface properties of a material.

Potential Applications of SAMs:

-

Hydrophobization: Transforming a hydrophilic surface into a hydrophobic one, useful for anti-fouling or water-repellent coatings.

-

Lubrication: Creating low-friction surfaces at the nanoscale.

-

Biocompatibilization: Modifying the surface of medical implants to improve their interaction with biological systems.

-

Templating: Acting as a template for the controlled growth of other materials.

Visualization of Self-Assembly on a Polar Surface

Caption: Self-assembled monolayer on a polar substrate.

Advanced Applications and Future Outlook

The versatility of long-chain alkyl phenyl ketones extends beyond the foundational applications discussed. Their unique properties open doors to several cutting-edge areas of material science.

Polymer Science and Composites

These molecules can be incorporated into polymer systems in several ways:

-

Functional Additives: When blended with bulk polymers, they can act as specialized plasticizers or processing aids. The long alkyl chains can intercalate between polymer chains, increasing free volume and flexibility.[7]

-

Polymerizable Ketones: By first functionalizing the phenyl ring (e.g., with a vinyl or acrylate group), the molecule can be turned into a monomer. Polymerizing these monomers would create polymers with long alkyl side chains, which could be used to create materials with tailored solubility, self-healing properties, or stimuli-responsiveness.[14]

Nanoparticle Synthesis and Stabilization

In the synthesis of nanoparticles (e.g., gold, quantum dots), stabilizing ligands are required to control growth and prevent aggregation. The ketone's carbonyl group can coordinate to the surface of metal nanoparticles, while the long alkyl tails provide steric stabilization, creating a soluble and stable colloidal suspension.[15] This allows for the dispersion of nanoparticles in nonpolar matrices, a key requirement for creating functional nanocomposites for applications in catalysis, electronics, and diagnostics.

Relevance to Drug Development

For professionals in drug development, the self-assembly properties are particularly relevant. Long-chain amphiphiles are the basis of lipid nanoparticles and vesicles (liposomes) used for drug delivery. While not drugs themselves, long-chain alkyl phenyl ketones could be explored as novel excipients or components of delivery systems, potentially forming stable vesicles for encapsulating hydrophobic therapeutic agents. Their aromatic core also offers opportunities for π-π stacking interactions with certain drug molecules, potentially increasing loading capacity.

Conclusion

Long-chain alkyl phenyl ketones are a powerful and adaptable class of molecules. The ability to precisely tune their amphiphilic character by simply varying the length of the alkyl chain provides an exceptional level of control over the properties of the resulting materials. From the ordered phases of liquid crystals to the intricate self-assembly at interfaces and their potential role in advanced polymers and nanomaterials, these compounds offer a rich platform for innovation. The synthetic accessibility via robust methods like Friedel-Crafts acylation further lowers the barrier to their exploration and application. As researchers continue to push the boundaries of material design, the unique blend of properties offered by long-chain alkyl phenyl ketones will undoubtedly secure their place as a cornerstone of next-generation functional materials.

References

-

Phenol - Wikipedia . Wikipedia. [Link]

-

Synthesis of long-chain ketones and aldehydes (A) Representative... - ResearchGate . ResearchGate. [Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI . MDPI. [Link]

- Process for the preparation of phenyl ketones - Google Patents.

-

Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage . Cell Press. [Link]

-

Ketone - Wikipedia . Wikipedia. [Link]

-

The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - RSC Publishing . Royal Society of Chemistry. [Link]

-

Ingredient: Phenyl alkyl ketones - Caring Sunshine . Caring Sunshine. [Link]

-

A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA . AQA. [Link]

-

Long-chain alkyl acids, esters, ketones and alcohols identified from... - ResearchGate . ResearchGate. [Link]

-

Friedel-Crafts Acylation - Chemistry Steps . Chemistry Steps. [Link]

-

Properties of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates | Chemical Reviews - ACS Publications . ACS Publications. [Link]

-

Self-assembly of long chain alkanes and their derivatives on graphite - ResearchGate . ResearchGate. [Link]

-

Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis - NIH . National Institutes of Health. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]

-

(PDF) Ketone α-alkylation at the more-hindered site - ResearchGate . ResearchGate. [Link]

-

Chain-Length-Dependent Hydrogen-Bonded Self-Assembly of Terminally Functionalized Discrete Polyketones - PMC - PubMed Central . National Institutes of Health. [Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals . ResearchGate. [Link]

-

New chalcone based liquid crystals with allylidene amino linking unit: Synthesis and characterization - ResearchGate . ResearchGate. [Link]

-

Aldehydes and Ketones - MSU chemistry . Michigan State University. [Link]

-

Polymers as chains with functional groups - YouTube . YouTube. [Link]

-

Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes - PMC - PubMed Central . National Institutes of Health. [Link]

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube . YouTube. [Link]

-

Liquid Crystal Research and Novel Applications in the 21st Century - MDPI . MDPI. [Link]

-

Friedel–Crafts reaction - Wikipedia . Wikipedia. [Link]

-

Effect of alkyl chain length on chemical sensing of polydiacetylene and polydiacetylene/ZnO nanocomposites - ResearchGate . ResearchGate. [Link]

-

Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers - PMC . National Institutes of Health. [Link]

-

(PDF) Self-assembly of alkyl chains of fatty acids in papermaking systems: A review of related pitch issues, hydrophobic sizing, and pH effects - ResearchGate . ResearchGate. [Link]

-

Evaluation of the Molecular Conformation of Surface Alkyl Chains of Alkylsilane-Derived Hybrid Films Using Sum-Frequency Generation Spectroscopy - MDPI . MDPI. [Link]

-

Perylene liquid crystals with multiple alkyl chains: investigation of the influence of peripheral alkyl chain number on mesomorphic and photophysical properties - New Journal of Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Therapeutic Potentials and Encapsulation Strategies of Essential Oils - MDPI . MDPI. [Link]

-

Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers - Soft Matter (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Friedel-Crafts Acylation with Amides - PMC - NIH . National Institutes of Health. [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC - PubMed Central . National Institutes of Health. [Link]

-

Ketone naming (video) - Khan Academy . Khan Academy. [Link]

-

2.1 Structures, Properties and Naming of Aldehydes and Ketones – Organic Chemistry II . Pressbooks. [Link]

-

Synthesis of L-Phenylalanine Stabilized Gold Nanoparticles and Their Thermal Stability | Request PDF - ResearchGate . ResearchGate. [Link]

Sources

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. 2.1 Structures, Properties and Naming of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00064H [pubs.rsc.org]

- 8. aqa.org.uk [aqa.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Crystal Research and Novel Applications in the 21st Century [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Nonadecanophenone: A Versatile Building Block for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanophenone, a long-chain aromatic ketone, is emerging as a pivotal building block in the synthesis of novel organic compounds. Its unique molecular architecture, featuring a reactive ketone carbonyl group, a modifiable aromatic ring, and a substantial nineteen-carbon aliphatic chain, offers a tripartite platform for complex molecular design. This guide provides an in-depth exploration of nonadecanophenone's synthetic utility, grounded in established chemical principles and supported by contemporary research. We will dissect core reaction pathways, present detailed experimental protocols, and explore its application in the development of functional materials and potential therapeutic agents.

Introduction: The Strategic Value of Nonadecanophenone

Organic building blocks are the foundational units from which complex molecules are constructed, essential for industries ranging from pharmaceuticals to materials science.[1] Nonadecanophenone (1-phenyl-1-nonadecanone) stands out due to its amphipathic nature. The long C18 alkyl chain imparts significant hydrophobicity and lipophilicity, while the benzoyl group provides a site for a rich variety of chemical transformations. This structure is particularly valuable for synthesizing molecules that require specific long-chain characteristics, such as liquid crystals, surfactants, or drug candidates designed to interact with lipid membranes.[2][3]

The strategic importance of this building block lies in its three distinct reactive zones:

-

The Carbonyl Group: A gateway to C-C bond formation, reduction to alcohols, and conversion to other functional groups.

-

The α-Carbon: The position adjacent to the carbonyl, which can be deprotonated to form an enolate, a powerful nucleophile.

-

The Phenyl Ring: Susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

This guide will systematically explore the synthetic potential stemming from these features.

Table 1: Physicochemical Properties of Nonadecanophenone

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₂O | PubChem |

| Molecular Weight | 358.6 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 56-59 °C | Commercial Suppliers |

| Boiling Point | ~465 °C (Predicted) | PubChem |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Chloroform, Acetone) | General Chemical Knowledge |

Synthesis of the Nonadecanophenone Scaffold

The most direct and industrially scalable method for synthesizing nonadecanophenone is the Friedel-Crafts acylation . This cornerstone of organic synthesis creates a carbon-carbon bond between an aromatic ring and an acyl group.[4]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution pathway. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride (nonadecanoyl chloride), generating a highly electrophilic acylium ion. The nucleophilic π-electrons of the benzene ring then attack this ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and yields the final ketone product.[5]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a robust method for the gram-scale synthesis of nonadecanophenone.

Materials:

-

Benzene (Anhydrous)

-

Nonadecanoyl chloride

-

Aluminum chloride (Anhydrous, AlCl₃)

-

Dichloromethane (DCM, Anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Anhydrous, Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0°C using an ice/water bath.[5] Dissolve nonadecanoyl chloride (1.0 equivalent) and anhydrous benzene (1.5 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

-

Controlled Reaction: Add the nonadecanoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The rate of addition must be controlled to prevent the exothermic reaction from boiling excessively.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[5] This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield pure nonadecanophenone.

Causality: The use of anhydrous reagents and an inert atmosphere is critical because AlCl₃ reacts violently with water, which would deactivate the catalyst.[4] The slow, cooled addition controls the highly exothermic formation of the acylium ion. The acidic workup is necessary to break up the aluminum-ketone complex formed during the reaction.

Core Synthetic Transformations and Applications

Nonadecanophenone's true value is realized in its subsequent transformations. The ketone functionality is a versatile handle for building molecular complexity.

Aldol Condensation: Building Carbon-Carbon Bonds

The Aldol condensation is a fundamental C-C bond-forming reaction that utilizes an enolate to attack another carbonyl compound.[6] For nonadecanophenone, this reaction can be used to extend the carbon skeleton and introduce new functionalities, such as α,β-unsaturated ketones, known as chalcones.[7]

Mechanism Insight: In a base-catalyzed mechanism, a hydroxide ion abstracts an acidic α-proton from nonadecanophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). Under heating, this intermediate readily dehydrates via an E1cB mechanism to yield the thermodynamically stable conjugated enone.[8][9]

Caption: Workflow for the synthesis of a chalcone derivative via Aldol condensation.

Application Insight: Chalcones are valuable precursors for synthesizing a wide range of heterocyclic compounds, such as pyrazolines, oxazines, and thiazines, which are scaffolds of significant interest in medicinal chemistry.[7][10] The long alkyl chain from the nonadecanophenone can be exploited to increase the lipophilicity of these heterocyclic derivatives, potentially enhancing their bioavailability or directing them toward lipid-rich biological targets.

Reduction of the Carbonyl Group

The ketone can be reduced to either a secondary alcohol or fully deoxygenated to an alkyl chain, each providing a different path for molecular diversification.

This transformation converts the planar carbonyl into a chiral secondary alcohol, 1-phenylnonadecan-1-ol.

Reagent Choice & Causality:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones without affecting other sensitive functional groups like esters or carboxylic acids. It is safe to use in protic solvents like methanol or ethanol.[11]

-

Lithium aluminum hydride (LiAlH₄): A much stronger, non-selective reducing agent. It will reduce ketones, aldehydes, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether) and requires a separate aqueous workup step.[11] For the selective reduction of the ketone in nonadecanophenone, NaBH₄ is the superior and safer choice.

This powerful reduction removes the carbonyl oxygen entirely, converting nonadecanophenone to nonadecylbenzene. This is useful when the long alkyl-aryl structure is desired without the reactivity of the ketone.

Methodologies:

-

Wolff-Kishner Reduction: This reaction is performed under basic conditions. The ketone is first converted to a hydrazone using hydrazine (H₂NNH₂), which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent (e.g., ethylene glycol). The mechanism involves the deprotonation of the hydrazone and elimination of nitrogen gas.[12]

-

Clemmensen Reduction: This method uses acidic conditions, employing a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12] It is suitable for substrates that are stable in strong acid but may be sensitive to the high temperatures and strong base of the Wolff-Kishner reduction.

The choice between these methods depends entirely on the stability of other functional groups present in the molecule.